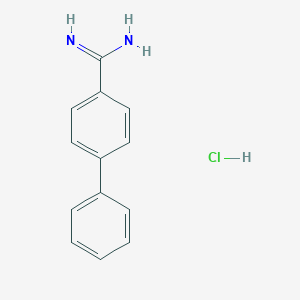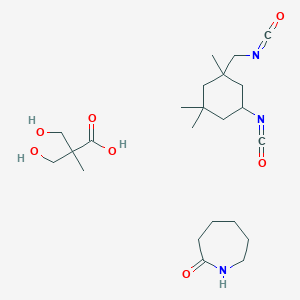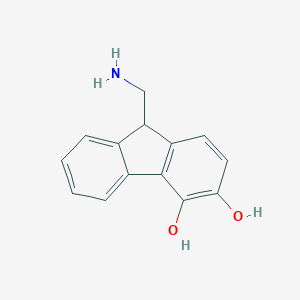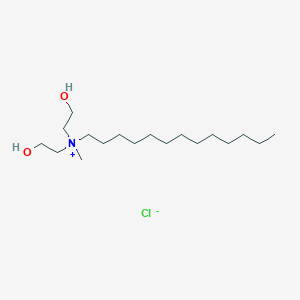
Di(2-hydroxyethyl)methyltridecyl ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(2-hydroxyethyl)methyltridecyl ammonium chloride, also known as DHTDMAC, is a quaternary ammonium compound that has been widely used in various fields, including textile, paper, and water treatment industries. Its unique chemical structure and properties make it an effective cationic surfactant and biocide.
Mécanisme D'action
The antimicrobial activity of Di(2-hydroxyethyl)methyltridecyl ammonium chloride is attributed to its ability to disrupt the cell membrane of microorganisms. The positively charged quaternary ammonium group of Di(2-hydroxyethyl)methyltridecyl ammonium chloride interacts with the negatively charged phospholipid head groups of the cell membrane, causing membrane disruption and leakage of intracellular components. This leads to cell death and inhibition of microbial growth.
Effets Biochimiques Et Physiologiques
Studies have shown that Di(2-hydroxyethyl)methyltridecyl ammonium chloride can cause skin and eye irritation, and inhalation of Di(2-hydroxyethyl)methyltridecyl ammonium chloride vapors can cause respiratory irritation. In addition, Di(2-hydroxyethyl)methyltridecyl ammonium chloride has been shown to have toxic effects on aquatic organisms, and its use in water treatment should be carefully monitored. However, Di(2-hydroxyethyl)methyltridecyl ammonium chloride has low toxicity to mammals, and its use as a disinfectant is generally considered safe.
Avantages Et Limitations Des Expériences En Laboratoire
Di(2-hydroxyethyl)methyltridecyl ammonium chloride has several advantages over other disinfectants, including its broad-spectrum antimicrobial activity, low toxicity to mammals, and stability in a wide range of pH and temperature conditions. However, Di(2-hydroxyethyl)methyltridecyl ammonium chloride can be inactivated by organic matter and hard water, and its effectiveness may be reduced in the presence of these substances.
Orientations Futures
There are several future directions for research on Di(2-hydroxyethyl)methyltridecyl ammonium chloride. One area of research is the development of new methods for synthesizing Di(2-hydroxyethyl)methyltridecyl ammonium chloride with higher purity and yield. Another area of research is the investigation of the potential use of Di(2-hydroxyethyl)methyltridecyl ammonium chloride as a gene delivery agent in gene therapy. In addition, further studies are needed to evaluate the environmental impact of Di(2-hydroxyethyl)methyltridecyl ammonium chloride and its potential toxicity to humans and animals.
Conclusion:
In conclusion, Di(2-hydroxyethyl)methyltridecyl ammonium chloride is a cationic surfactant and biocide that has been widely used in various fields. Its antimicrobial properties, stability, and low toxicity to mammals make it an attractive disinfectant for use in various applications. However, its potential toxicity to aquatic organisms and limitations in the presence of organic matter and hard water should be carefully considered. Further research is needed to fully understand the potential benefits and risks of using Di(2-hydroxyethyl)methyltridecyl ammonium chloride in various applications.
Méthodes De Synthèse
Di(2-hydroxyethyl)methyltridecyl ammonium chloride can be synthesized by the reaction between N,N-dimethyltridecylamine and ethylene oxide in the presence of hydrochloric acid. The reaction results in the formation of a quaternary ammonium salt, which can be further purified by crystallization or column chromatography. The purity of Di(2-hydroxyethyl)methyltridecyl ammonium chloride can be determined by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
Di(2-hydroxyethyl)methyltridecyl ammonium chloride has been extensively studied for its antimicrobial properties and its potential use as a disinfectant. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. In addition, Di(2-hydroxyethyl)methyltridecyl ammonium chloride has been used as a gene delivery agent in gene therapy and as a surfactant in the preparation of nanoparticles.
Propriétés
Numéro CAS |
102583-74-4 |
|---|---|
Nom du produit |
Di(2-hydroxyethyl)methyltridecyl ammonium chloride |
Formule moléculaire |
C18H40ClNO2 |
Poids moléculaire |
338 g/mol |
Nom IUPAC |
bis(2-hydroxyethyl)-methyl-tridecylazanium;chloride |
InChI |
InChI=1S/C18H40NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-19(2,15-17-20)16-18-21;/h20-21H,3-18H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
DOQXPZHBNGZYAI-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCC[N+](C)(CCO)CCO.[Cl-] |
SMILES canonique |
CCCCCCCCCCCCC[N+](C)(CCO)CCO.[Cl-] |
Synonymes |
Di(2-hydroxyethyl)methyltridecylammonium chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid](/img/structure/B9081.png)
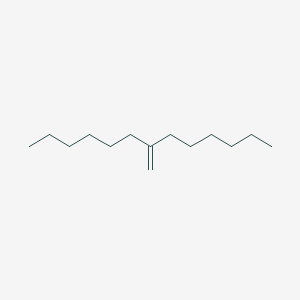

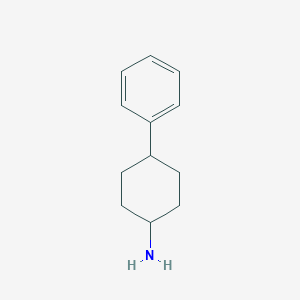
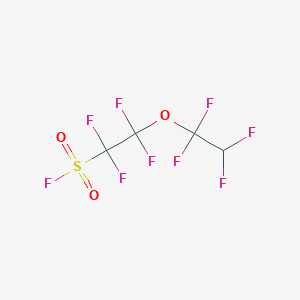
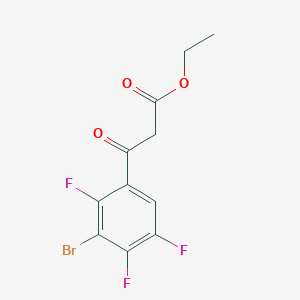
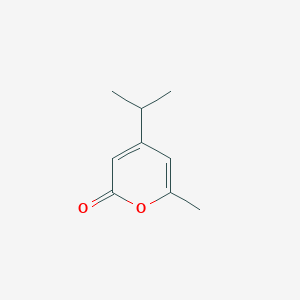
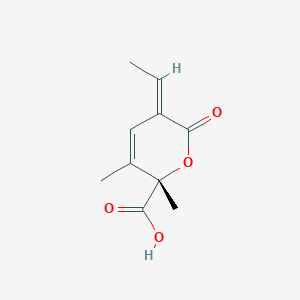
![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9108.png)

